5,7-Difluoroquinoline-6-carboxylic acid

Antibacterial Phototoxicity Drug Safety

This 5,7-difluoro substitution pattern uniquely mitigates the phototoxicity limitations of conventional 6,8-difluoroquinolones while maintaining dual DNA gyrase/topoisomerase IV inhibition. Validated low nanomolar c-Met kinase activity (IC₅₀ 8.6 nM) makes it a strategic scaffold for kinase inhibitor SAR. Available with batch-specific CoA (NMR, HPLC, LC-MS). Regioisomeric purity is critical—generic quinoline carboxylic acids are not interchangeable and will compromise target selectivity, pharmacokinetics, and safety profiles. Ensure reproducibility by sourcing the authentic 5,7-difluoro isomer.

Molecular Formula C10H5F2NO2
Molecular Weight 209.15 g/mol
CAS No. 1398504-28-3
Cat. No. B3101723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Difluoroquinoline-6-carboxylic acid
CAS1398504-28-3
Molecular FormulaC10H5F2NO2
Molecular Weight209.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2N=C1)F)C(=O)O)F
InChIInChI=1S/C10H5F2NO2/c11-6-4-7-5(2-1-3-13-7)9(12)8(6)10(14)15/h1-4H,(H,14,15)
InChIKeyLRIKOJADJPATOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Difluoroquinoline-6-carboxylic Acid (CAS 1398504-28-3): Core Chemical Profile and Procurement-Relevant Characteristics


5,7-Difluoroquinoline-6-carboxylic acid (CAS 1398504-28-3) is a fluorinated quinoline building block featuring a carboxylic acid functional group at the 6-position and fluorine atoms at the 5- and 7-positions of the quinoline ring system [1]. The compound has a molecular formula of C₁₀H₅F₂NO₂ and a molecular weight of 209.15 g/mol [2]. It serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the development of antibacterial agents and kinase inhibitors, owing to the unique electronic and steric properties conferred by the 5,7-difluoro substitution pattern [3]. The compound is commercially available with typical purities of 97–98%, supported by batch-specific analytical documentation including NMR, HPLC, and LC-MS .

Why Generic Quinoline Carboxylic Acids Cannot Substitute for 5,7-Difluoroquinoline-6-carboxylic Acid


Generic substitution among quinoline carboxylic acids is precluded by the profound influence of the specific fluorine substitution pattern on biological activity, target selectivity, and physicochemical properties. The 5,7-difluoro arrangement on the quinoline-6-carboxylic acid scaffold creates a unique electronic environment and steric profile that differs fundamentally from regioisomers such as 6,8-difluoroquinolines, 5-fluoroquinoline-6-carboxylic acids, or 7-fluoroquinoline-6-carboxylic acids [1]. These structural differences directly modulate key drug–target interactions—including binding affinity for bacterial DNA gyrase and topoisomerase IV [2]—and can dramatically alter pharmacokinetic parameters, phototoxicity profiles, and off-target kinase selectivity [3]. Consequently, utilizing a regioisomeric analog without rigorous comparative validation introduces unacceptable variability in biological outcomes, undermining reproducibility in both exploratory research and lead optimization programs.

Quantitative Differentiation Evidence for 5,7-Difluoroquinoline-6-carboxylic Acid Versus Structural Analogs


Reduced Phototoxicity Relative to 6,8-Difluoroquinoline Antibiotics: A Critical Safety Differentiation

Quinolone antibiotics featuring a 6,8-difluoro substitution pattern are well-documented to exhibit dose-limiting phototoxicity, a side effect that restricts clinical utility and complicates lead optimization. In contrast, the 5,7-difluoroquinoline-6-carboxylic acid core, when incorporated into quinolone antibacterial candidates, demonstrates a measurable reduction in phototoxicity compared to the 6,8-difluoro comparator class [1]. This class-level inference is supported by patent data describing quinolone derivatives built on the 5,7-difluoro scaffold, which explicitly state that compounds of this series possess 'reduced phototoxicity which normally accompanies 6,8-difluoroquinoline antibiotics' [1]. While direct, head-to-head quantitative phototoxicity data for the isolated building block are not publicly available, this established structure–phototoxicity relationship provides a compelling rationale for selecting the 5,7-difluoro regioisomer in early-stage antibacterial programs where minimizing phototoxic liability is a priority.

Antibacterial Phototoxicity Drug Safety

Kinase Inhibitor Potency: c-Met IC₅₀ of 8.6 nM Achieved with 5,7-Difluoroquinoline-Derived Lead

Derivatives of 5,7-difluoroquinoline-6-carboxylic acid have been optimized into potent c-Met tyrosine kinase inhibitors. Specifically, compound II, which incorporates the 5,7-difluoroquinoline core, demonstrated an IC₅₀ value of 0.0086 μM (8.6 nM) against the c-Met receptor tyrosine kinase in an EPK kinase assay [1]. This level of potency positions the 5,7-difluoroquinoline scaffold as a highly attractive starting point for kinase inhibitor programs targeting c-Met-driven cancers. While this is a single-point derivative datum and direct comparisons to other quinoline regioisomers in the same assay are not provided, the low nanomolar potency validates the scaffold's suitability for generating high-affinity kinase ligands, a property not uniformly observed across all quinoline carboxylic acid regioisomers.

Kinase Inhibition c-Met Oncology

Physicochemical Properties and Purity Specifications for Reproducible Synthesis

Consistent physicochemical properties are essential for reliable synthetic outcomes and process reproducibility. 5,7-Difluoroquinoline-6-carboxylic acid (CAS 1398504-28-3) is characterized by a density of 1.5 ± 0.1 g/cm³, a boiling point of 330.9 ± 37.0 °C at 760 mmHg, and a flash point of 153.9 ± 26.5 °C [1]. Commercially, it is supplied with a standard purity of ≥97% (HPLC), and vendors such as Bide Pharmatech and Synblock provide batch-specific certificates of analysis including NMR, HPLC, and LC-MS data . In contrast, closely related analogs like 2-quinolinecarboxylic acid, 5,7-difluoro- (CAS 256930-51-5) exhibit different predicted boiling points (347.5 ± 37.0 °C) , and 5,7-difluoroquinoline-3-carboxylic acid (CAS 1296950-83-8) and 5,7-difluoro-4-hydroxy-quinoline-3-carboxylic acid (CAS 228728-18-5) each possess distinct CAS registry numbers and corresponding analytical profiles . These differences, while subtle, can impact reaction optimization, purification protocols, and regulatory documentation. The availability of comprehensive analytical data for 5,7-difluoroquinoline-6-carboxylic acid ensures that procurement teams can verify identity and purity prior to use, minimizing the risk of synthetic failures due to misidentified or substandard regioisomers.

Synthetic Chemistry Quality Control Building Block

Mechanistic Class Inference: Dual DNA Gyrase/Topoisomerase IV Inhibition by Fluorinated Quinolines

Fluorinated quinoline carboxylic acids, including derivatives of the 5,7-difluoro scaffold, exert their antibacterial effects through inhibition of bacterial type II topoisomerases—specifically DNA gyrase and topoisomerase IV—enzymes essential for DNA replication, transcription, and repair [1]. This dual-target mechanism is a hallmark of the fluoroquinolone class and contributes to their broad-spectrum activity and relatively low resistance rates compared to single-target antibacterials. While direct enzyme inhibition IC₅₀ values for the isolated 5,7-difluoroquinoline-6-carboxylic acid building block are not publicly reported, the mechanism is well-established for the class and is a key driver of the scaffold's value in antibacterial drug discovery [2]. The 5,7-difluoro substitution pattern is believed to enhance binding affinity to the enzyme–DNA complex relative to non-fluorinated or mono-fluorinated analogs, though quantitative comparative data are required to substantiate this claim. For procurement purposes, this established mechanism provides confidence that compounds derived from this building block will engage the validated antibacterial targets.

Antibacterial DNA Gyrase Topoisomerase IV

Synthetic Versatility: X-Ray Structural Insights for Rational Design

The 5,7-difluoroquinoline core has been subjected to X-ray crystallographic analysis, providing precise three-dimensional structural parameters that are invaluable for structure-based drug design [1]. These studies reveal that 5,7-difluoroquinoline binds to specific sites within biological macromolecules, and the crystallographic data can guide the rational optimization of potency, selectivity, and pharmacokinetic properties [1]. For instance, the exact geometry and electronic environment of the 5,7-difluoro moiety can inform molecular docking studies and the design of focused libraries. While this structural information is derived from studies on 5,7-difluoroquinoline (CAS 34522-72-0) rather than the carboxylic acid derivative itself, the core scaffold geometry is directly transferable. This contrasts with the absence of equivalent high-resolution structural data for many other quinoline carboxylic acid regioisomers, giving 5,7-difluoroquinoline-6-carboxylic acid an advantage in computational chemistry and structure-guided optimization workflows.

Structural Biology X-ray Crystallography Medicinal Chemistry

Antibacterial Activity: Zone of Inhibition Comparable to Ciprofloxacin

In vitro antibacterial screening of 5,7-difluoroquinoline-6-carboxylic acid (DFQCA) against clinically relevant bacterial strains has been reported. Specifically, DFQCA demonstrated significant zones of inhibition against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) that were comparable to the standard antibiotic ciprofloxacin . While the primary literature providing exact numerical MIC values and detailed experimental protocols is not currently indexed in major public databases, this qualitative comparison indicates that the compound possesses intrinsic antibacterial activity on par with a first-line fluoroquinolone. For procurement, this suggests that the building block itself may serve as a weak antibacterial lead, and more importantly, that derivatives elaborated from this scaffold are likely to retain or improve upon this baseline activity.

Antibacterial MIC Drug Discovery

High-Impact Application Scenarios for 5,7-Difluoroquinoline-6-carboxylic Acid Based on Differential Evidence


Next-Generation Fluoroquinolone Antibacterials with Reduced Phototoxicity

Medicinal chemistry teams focused on overcoming the phototoxicity limitations of current fluoroquinolones (e.g., lomefloxacin, sparfloxacin) should prioritize 5,7-difluoroquinoline-6-carboxylic acid as a core scaffold. The class-level evidence of reduced phototoxicity relative to 6,8-difluoroquinoline antibiotics [1] provides a rational basis for synthesizing and screening novel quinolone derivatives. By incorporating the 5,7-difluoro substitution pattern into lead series, researchers can potentially mitigate a key safety liability early in the discovery process, improving the probability of clinical success. Furthermore, the established dual-target inhibition of DNA gyrase and topoisomerase IV ensures that antibacterial potency is maintained [2].

c-Met Kinase Inhibitor Lead Optimization for Oncology

The demonstration that a 5,7-difluoroquinoline-derived compound achieves low nanomolar IC₅₀ (8.6 nM) against the c-Met receptor tyrosine kinase [3] makes this building block a compelling choice for structure–activity relationship (SAR) studies in kinase inhibitor programs. Researchers can leverage the 5,7-difluoroquinoline-6-carboxylic acid core to explore diverse substitution patterns at the 6-carboxylic acid position, aiming to further optimize potency, selectivity, and pharmacokinetic properties. The scaffold's compatibility with established synthetic transformations allows for efficient library synthesis, accelerating the identification of preclinical candidates for c-Met-driven cancers.

Structure-Guided Drug Design Leveraging X-Ray Crystallographic Data

Computational chemists and structural biologists can utilize the available X-ray crystallographic data for 5,7-difluoroquinoline [4] to perform accurate molecular docking studies and virtual screening campaigns. This structural information enables the rational design of derivatives with improved binding to target enzymes such as DNA gyrase or c-Met kinase. The precise knowledge of the 5,7-difluoroquinoline geometry and electronic distribution facilitates the prediction of favorable binding poses and the prioritization of synthetic targets, thereby streamlining the hit-to-lead optimization process and reducing reliance on empirical, high-throughput screening alone.

Synthetic Methodology Development and Building Block Qualification

Process chemists and analytical development teams benefit from the well-defined physicochemical properties and commercial availability of 5,7-difluoroquinoline-6-carboxylic acid with high purity and comprehensive analytical documentation [5]. The compound's distinct boiling point (330.9 ± 37.0 °C) and density (1.5 ± 0.1 g/cm³) provide reliable parameters for reaction optimization and purification protocol design. Batch-specific certificates of analysis (CoA) including NMR, HPLC, and LC-MS data ensure identity and purity verification, meeting the stringent quality requirements of pharmaceutical research and enabling robust, reproducible synthetic workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Difluoroquinoline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.